1-Cyclopropyl-2-nitrobenzene
Overview
Description
1-Cyclopropyl-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and a nitro group. The molecular formula of this compound is C9H9NO2, and it has a molecular weight of 163.17 g/mol
Mechanism of Action
Target of Action
It’s known that nitrobenzene compounds often interact with enzymes involved in redox reactions . The cyclopropyl group may also interact with various biological targets due to its unique structural properties .
Mode of Action
Nitrobenzene compounds are generally reduced by enzymes to form reactive intermediates . These intermediates can then interact with cellular components, leading to various downstream effects. The cyclopropyl group may also influence the compound’s reactivity and interactions with its targets .
Biochemical Pathways
Nitrobenzene compounds are known to be involved in redox reactions and can affect various metabolic pathways . The presence of the cyclopropyl group may also influence the compound’s interactions within these pathways .
Pharmacokinetics
Nitrobenzene compounds are generally well-absorbed and can be widely distributed in the body . The presence of the cyclopropyl group may influence the compound’s metabolic stability and bioavailability .
Result of Action
Nitrobenzene compounds can form reactive intermediates that interact with cellular components, potentially leading to various biological effects . The cyclopropyl group may also influence the compound’s biological activity .
Action Environment
The action of 1-Cyclopropyl-2-nitrobenzene can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and reactivity . The presence of other compounds can also influence its interactions with its targets .
Biochemical Analysis
Biochemical Properties
Nitrobenzene derivatives, which include 1-Cyclopropyl-2-nitrobenzene, have been shown to play a role in metabolic processes . These compounds can either inhibit or stimulate oxygen utilization in aerated cells .
Cellular Effects
Nitrobenzene derivatives have been shown to affect cellular oxygen utilization
Molecular Mechanism
It is known that nitrobenzene derivatives can undergo electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .
Temporal Effects in Laboratory Settings
Nitrobenzene-based fluorescent photocages have been used for spatial and temporal control of signaling lipids in cells .
Dosage Effects in Animal Models
Animal models are commonly used in biomedical research to study the effects of various compounds, including their dosage effects .
Metabolic Pathways
Nitrobenzene derivatives have been shown to be involved in metabolic processes
Subcellular Localization
The prediction of protein subcellular localization is of great relevance for proteomics research
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of cyclopropylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 1-Cyclopropyl-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the compound’s derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
1-Cyclopropyl-4-nitrobenzene: Similar structure but with the nitro group in the para position.
1-Cyclopropyl-3-nitrobenzene: Similar structure but with the nitro group in the meta position.
Cyclopropylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 1-Cyclopropyl-2-nitrobenzene is unique due to the ortho positioning of the cyclopropyl and nitro groups, which can influence its reactivity and interactions with other molecules. This positioning can lead to distinct chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
1-cyclopropyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANZICVFDGMCIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342828 | |
Record name | 1-Cyclopropyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10292-65-6 | |
Record name | 1-Cyclopropyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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